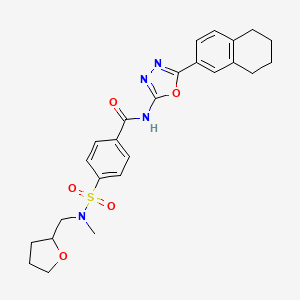
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the early 1990s and has since been investigated for its therapeutic properties.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidine Derivatives : N-(4,6-dimethyl-2-pyrimidinyl)-3-(1-pyrrolidinyl)-2-butenamide and related compounds have been synthesized for various purposes. For instance, studies have focused on synthesizing pyrimidine linked pyrazole heterocyclics, demonstrating their potential in insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).
Structural and Spectroscopic Analysis : Extensive spectroscopic and molecular structure investigations have been conducted on derivatives of this compound. These studies include elemental analysis, FTIR, NMR, and UV-Vis spectroscopy, contributing to a deeper understanding of the compound's properties (Mansour & Ghani, 2013).
Applications in Synthesis and Reactivity
Peptide and Peptidomimic Synthesis : The compound has been used in the synthesis of novel β-amino acids, which are valuable in peptide and peptidomimic synthesis. This showcases its utility as a building block in complex organic synthesis (Bovy & Rico, 1993).
Antioxidant Properties : Research has also explored the antioxidant properties of pyridinol derivatives, where compounds related to this compound have been synthesized and evaluated for their effectiveness in inhibiting oxidative processes (Wijtmans et al., 2004).
Molecular Interactions and Complex Formation
Molecular and Crystal Structure Studies : Investigations into the molecular and crystal structures of related compounds have been conducted, providing insights into their chemical behavior, such as interactions with amines and formation of different structures under varying conditions (Buzykin et al., 2002).
Complex Formation with Metal Ions : The compound has been studied for its ability to form complexes with metal ions, which is significant for understanding its potential applications in agriculture and other fields. This research often involves examining how these pyrimidine bases bond to metal ions (Dixon & Wells, 1986).
Properties
IUPAC Name |
(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-11(2)16-14(15-10)17-13(19)9-12(3)18-6-4-5-7-18/h8-9H,4-7H2,1-3H3,(H,15,16,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACSMBTWBRBLTL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=C(C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C(\C)/N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)

![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)


![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)
![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)

